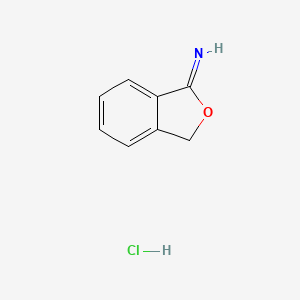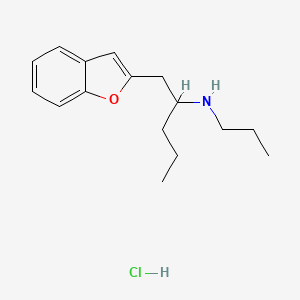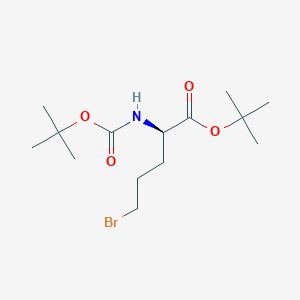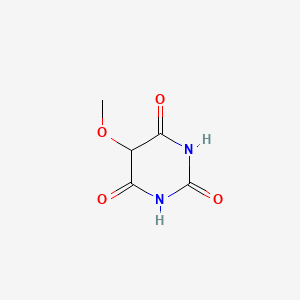![molecular formula C60H52F24FeN2P2 B12509792 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is a complex organometallic compound It is characterized by the presence of iron coordinated to a phosphanylcyclopentyl ligand, which is further substituted with trifluoromethyl groups
Preparation Methods
The synthesis of 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron typically involves the following steps:
Formation of the Phosphanylcyclopentyl Ligand: The phosphanylcyclopentyl ligand is synthesized by reacting cyclopentyl bromide with a phosphine reagent in the presence of a base.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coordination to Iron: The prepared ligand is then coordinated to an iron precursor, such as iron(II) chloride, under inert conditions to form the final complex.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen, leading to the formation of iron(III) species.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting iron(III) back to iron(II).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures.
Scientific Research Applications
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of advanced materials, such as conductive polymers and metal-organic frameworks.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the context of metal-based drugs.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Mechanism of Action
The mechanism by which 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron exerts its effects involves coordination chemistry and electron transfer processes. The iron center can undergo redox reactions, facilitating various catalytic cycles. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the ligand.
Comparison with Similar Compounds
Similar compounds include other iron-phosphine complexes and trifluoromethyl-substituted organometallics. Compared to these, 1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron is unique due to its specific ligand structure and the presence of multiple trifluoromethyl groups, which confer distinct electronic and steric properties.
Similar Compounds
- Iron(II) tris(trifluoromethyl)phosphine
- Iron(III) bis(diphenylphosphino)ferrocene
- Tris(trifluoromethyl)phosphine palladium(II) complex
These compounds share some structural features but differ in their specific ligands and metal centers, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C60H52F24FeN2P2 |
|---|---|
Molecular Weight |
1374.8 g/mol |
IUPAC Name |
1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron |
InChI |
InChI=1S/2C30H26F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-5,7-8,11-16,24-26H,6,9-10H2,1-2H3; |
InChI Key |
JCUMXMJDOFVZQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4.CN(C)C(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B12509725.png)


![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)

![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)


![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)

